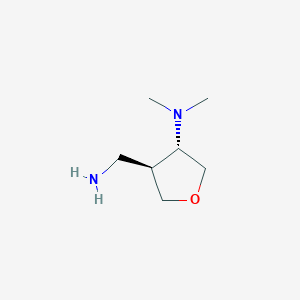

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

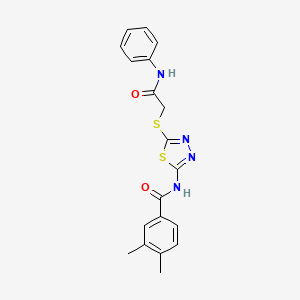

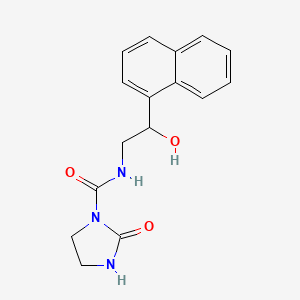

“(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine” is a complex organic compound. The “3S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “aminomethyl” part suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-). “Oxolan” is a type of cyclic ether, also known as tetrahydrofuran, which is a ring of four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. There would also be an aminomethyl group attached to one of the carbon atoms in the ring . The “3S,4S” notation refers to the specific three-dimensional arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and functional groups. For example, the presence of an ether and amine group in this compound might influence its polarity and therefore its solubility in different solvents .科学的研究の応用

Metal-Free Photoredox Catalysis in Bond Formation

The application of amines in synthesis, particularly in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, highlights the significance of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine in chemical research. A metal-free photoredox strategy utilizing redox-activated primary amine derivatives demonstrates the compound's role in facilitating bond formation under mild conditions, expanding the scope of functionalized alkynes and (E)-alkenes synthesis. This approach is scalable and offers high chemoselectivity, emphasizing the molecule's potential in diversifying complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Advancements in Asymmetric Synthesis

The development of stereoselective processes for synthesizing key intermediates for pharmaceutical applications signifies another critical area of research. The molecule's utility in creating an efficient, practical, and stereoselective route for preparing intermediates underlines its importance in the synthesis of complex therapeutic agents. This includes its role in the preparation of premafloxacin, an antibiotic aimed at combating veterinary pathogens, showcasing the compound's versatility in asymmetric Michael addition and alkylation reactions (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Enhancing Polymer Solar Cells Efficiency

In materials science, the compound's application extends to the development of polymer solar cells. An amine-based, alcohol-soluble fullerene derivative, utilizing the structural motifs of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine, has shown promise as both an acceptor and cathode interfacial material. The resulting solar cells exhibit moderate power conversion efficiencies, with the potential for improvement in nano-structured organic solar cells. This application demonstrates the compound's potential in advancing renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Biomolecular Interaction Studies

The study of heterocyclic amines, including those structurally related to (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine, in the context of DNA adduct formation, mutagenesis, and carcinogenesis is vital in understanding the biological impact of these compounds. Research focusing on the interaction between heterocyclic amines and DNA contributes to the broader understanding of mutagenic and carcinogenic mechanisms, underscoring the compound's relevance in toxicology and oncology research (Schut & Snyderwine, 1999).

特性

IUPAC Name |

(3S,4S)-4-(aminomethyl)-N,N-dimethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJSEDPZSHOSRI-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1COC[C@H]1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)

![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)

![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2874556.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)